1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide
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Overview
Description
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a fluorophenyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide involves several key steps:
Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, typically using 4-fluorobenzyl bromide as the reagent.
Formation of Piperidine Carboxamide Moiety: The piperidine carboxamide moiety is formed by reacting the intermediate with N-propylpiperidine-4-carboxylic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: 4-fluorobenzyl bromide, various nucleophiles
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar thieno[3,2-d]pyrimidine cores, such as thieno[3,2-d]pyrimidine-4-ones.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups, such as 4-fluorobenzyl derivatives.
Piperidine Carboxamide Derivatives: Compounds with piperidine carboxamide moieties, such as N-propylpiperidine-4-carboxamides.
Uniqueness
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-2-10-24-20(28)16-7-11-26(12-8-16)22-25-18-9-13-30-19(18)21(29)27(22)14-15-3-5-17(23)6-4-15/h3-6,9,13,16H,2,7-8,10-12,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXOGVHSMQZDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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